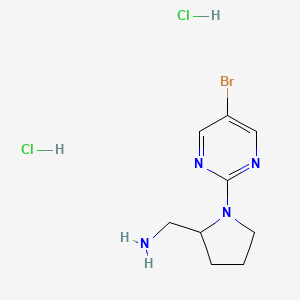

(1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

[1-(5-bromopyrimidin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN4.2ClH/c10-7-5-12-9(13-6-7)14-3-1-2-8(14)4-11;;/h5-6,8H,1-4,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEFIBQULKCILZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=C(C=N2)Br)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrCl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for the Core Pyrrolidin-2-ylmethanamine Linked to 5-Bromopyrimidine

Preparation of this compound involves two key components:

- Functionalization of the 5-bromopyrimidine ring at the 2-position.

- Introduction of the pyrrolidin-2-ylmethanamine substituent.

Preparation of 5-Bromopyrimidin-2-amine Intermediate

The 5-bromopyrimidin-2-amine scaffold is a crucial precursor. Various methods have been reported:

Formation of the Dihydrochloride Salt

Conversion of the free base amine to the dihydrochloride salt is typically achieved by treatment with hydrochloric acid in an appropriate solvent, often ethanol or water, under controlled temperature:

| Method | Reaction Conditions | Yield | Notes | Reference |

|---|---|---|---|---|

| Stirring the free amine with concentrated HCl in ethanol at room temperature or mild heating | Mild, aqueous or alcoholic medium | High | Improves compound stability and crystallinity | Inferred from standard salt formation protocols |

Summary Table of Key Preparation Steps and Conditions

| Step | Starting Material | Reagents/Catalysts | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Activation of 5-bromo-2-pyridinecarboxylic acid | 5-bromo-2-pyridinecarboxylic acid | 1,1'-carbonyldiimidazole | DCM | 20 | 0.25 h | - | Prepares acyl intermediate |

| Coupling with pyrrolidine | Above intermediate | Pyrrolidine | DCM | 20 | 1 h | 68 | Forms pyrrolidinylmethanone derivative |

| Nucleophilic substitution on 5-bromo-2-chloropyrimidine | 5-bromo-2-chloropyrimidine | Pyrrolidin-2-ylmethanamine or analog | THF | 80 | 3 h | ~95 | High yield amination |

| Salt formation | Free base amine | HCl | Ethanol/water | RT to reflux | 1-24 h | High | Forms dihydrochloride salt |

Research Findings and Optimization Notes

- Catalyst and Ligand Choice : Copper catalysts with 1,10-phenanthroline ligands improve yields in amination of pyrimidines significantly.

- Temperature Control : Moderate temperatures (20-80°C) favor selective substitution without decomposition.

- Solvent Effects : Dichloromethane and tetrahydrofuran are preferred for organic transformations; aqueous media facilitate salt formation.

- Microwave-assisted Synthesis : For related pyrimidine derivatives, microwave heating at elevated temperatures (up to 170°C) can improve reaction rates but may lower yields.

- Purification : Flash chromatography on silica gel is standard for isolating intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

(1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated derivatives.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form complex organic molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide, thiourea, or alkoxides in polar solvents (e.g., DMF, DMSO) under mild heating.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents (e.g., toluene, THF).

Major Products Formed

Substitution Products: Various substituted pyrimidine derivatives.

Oxidation Products: Pyrimidine N-oxides.

Reduction Products: Dehalogenated pyrimidine derivatives.

Coupling Products: Complex organic molecules with extended conjugation.

Scientific Research Applications

(1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of novel organic compounds and materials.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(1-(5-Chloropyrimidin-2-yl)pyrrolidin-2-yl)methanamine Dihydrochloride ()

- Structural Difference : Chlorine replaces bromine at the pyrimidine 5-position.

- Steric Profile: The smaller van der Waals radius of Cl (0.79 Å vs. Br: 1.14 Å) may reduce steric hindrance at binding sites. Synthetic Accessibility: Chlorination reagents (e.g., POCl₃) are more commonly used than brominating agents, which may simplify synthesis .

Pyridine vs. Pyrimidine Derivatives

(5-Bromopyridin-2-yl)methanamine Dihydrochloride ()

- Structural Difference : Pyridine ring (one nitrogen) replaces pyrimidine (two nitrogens).

- Aromaticity: Pyridine’s lower electron density may reduce π-π stacking compared to pyrimidine. Bioactivity: Pyrimidine derivatives are more prevalent in kinase inhibitors (e.g., imatinib analogs), while pyridines are common in neurotransmitter analogs .

Chain vs. Cyclic Substituents

2-(5-Bromopyrimidin-2-yl)ethylamine Dihydrochloride ()

- Structural Difference : A flexible ethyl chain replaces the pyrrolidine ring.

- Impact :

- Conformational Flexibility : The ethyl chain allows greater rotational freedom, which may reduce binding specificity compared to the rigid pyrrolidine.

- Solubility : The cyclic amine in pyrrolidine may improve water solubility due to higher basicity (pKa ~10–11 for pyrrolidine vs. ~9–10 for ethylamines).

- Pharmacokinetics : Pyrrolidine’s rigidity could enhance metabolic stability by reducing oxidative metabolism .

Stereochemical Variants

(S)-1-(5-Bromopyridin-2-yl)ethanamine Dihydrochloride ()

- Structural Difference: Chiral center (S-configuration) vs. non-chiral methanamine in the target compound.

- Impact :

- Receptor Binding : Enantiomers may exhibit divergent binding affinities; the (S)-configuration could optimize interactions in chiral environments (e.g., enzyme active sites).

- Synthesis Complexity : Asymmetric synthesis or resolution is required for enantiopure compounds, increasing production costs .

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Structural Features | Salt Form |

|---|---|---|---|---|

| Target Compound | ~C₉H₁₄BrCl₂N₃ | ~330–350 | Pyrrolidine, 5-bromopyrimidine | Dihydrochloride |

| (1-(5-Chloropyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride | C₉H₁₄Cl₃N₃ | ~303 | 5-chloro substitution | Dihydrochloride |

| 2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride | C₇H₁₂BrCl₂N₃ | ~293 | Ethyl chain, methylamine | Dihydrochloride |

| (5-Bromopyridin-2-yl)methanamine dihydrochloride | C₆H₉BrCl₂N₂ | ~275 | Pyridine ring | Dihydrochloride |

| (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride | C₇H₁₁BrCl₂N₂ | ~274 | Chiral center, pyridine | Dihydrochloride |

Biological Activity

(1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride is a compound characterized by a bromopyrimidine moiety linked to a pyrrolidine ring and a methanamine group. This compound is primarily utilized in scientific research due to its unique chemical structure, which allows it to interact with various biological targets.

Chemical Structure and Properties

- Chemical Formula : CHBrN·2HCl

- CAS Number : 2098088-25-4

- Molecular Weight : 276.56 g/mol

The presence of the bromine atom in the pyrimidine ring enhances its reactivity, making it suitable for various synthetic applications and biological studies.

The biological activity of (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride is largely attributed to its potential as an enzyme inhibitor or modulator. The compound may interact with specific receptors or enzymes, influencing various biochemical pathways. This interaction is crucial for its applications in both medicinal chemistry and biological research.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride, exhibit notable antibacterial and antifungal properties. A study evaluated several pyrrolidine derivatives for their antimicrobial efficacy, highlighting that halogen substituents play a significant role in enhancing bioactivity.

Case Study: Antimicrobial Testing

In vitro tests demonstrated that compounds similar to (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

Cytotoxicity and Cancer Research

The compound has been explored for its potential anticancer properties. Its structural characteristics allow it to interfere with cellular processes involved in tumor growth and proliferation.

Research Findings

A study on pyrimidine derivatives revealed that certain analogs exhibited significant cytotoxic effects against various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism of action was linked to the inhibition of cell migration and invasion .

Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Reference |

|---|---|---|---|

| Antibacterial | S. aureus, E. coli | 0.0039 - 0.025 mg/mL | |

| Anticancer | A431 cells | IC50 < 10 µM | |

| Antifungal | Various fungal strains | Not specified |

Medicinal Chemistry

(1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride is being investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders. Its unique structure allows it to serve as a building block for synthesizing novel pharmaceuticals.

Chemical Synthesis

The compound is also utilized in organic synthesis as a versatile intermediate for creating complex organic molecules through various reactions, including substitution and coupling reactions.

Q & A

Basic: What are the established synthetic routes for (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is:

Bromopyrimidine Functionalization : React 5-bromo-2-chloropyrimidine with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrrolidine-pyrimidine intermediate .

Amination : Introduce the methanamine group via reductive amination or Boc-protection strategies. For example, treat the intermediate with tert-butyl carbamate followed by HCl deprotection to yield the dihydrochloride salt .

Purification : Use recrystallization (ethanol/water) or reverse-phase HPLC to isolate the final product.

Intermediates are characterized via:

- LC-MS to confirm molecular weight.

- ¹H/¹³C NMR to verify regioselectivity (e.g., absence of unreacted bromopyrimidine peaks) .

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Exact mass should match m/z 290.9978 [M+H]⁺ (C₉H₁₂BrN₄·2HCl requires 290.9972) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt formation, as seen in related dihydrochloride salts .

Advanced: How can researchers design experiments to investigate the compound's reactivity under varying pH conditions?

Methodological Answer:

- pH-Dependent Stability Studies :

- Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C.

- Monitor degradation via HPLC-UV at 254 nm. Bromopyrimidine derivatives often hydrolyze in acidic conditions (pH < 4), releasing HBr .

- Use LC-MS/MS to identify degradation products (e.g., de-brominated pyrimidine or ring-opened byproducts) .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models. Adjust formulation strategies (e.g., lyophilization) if instability is observed .

Advanced: What computational methods are suitable for predicting the compound's interaction with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) :

- MD Simulations (GROMACS) : Run 100 ns simulations to assess binding stability. Monitor RMSD and hydrogen bond occupancy between the methanamine group and catalytic residues .

Advanced: How to address discrepancies in reported synthetic yields or purity levels when reproducing literature methods?

Methodological Answer:

- Troubleshooting Low Yields :

- Purity Issues :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.